2,4-Dimethylsulfolene
Overview
Description
2,4-Dimethylsulfolene (DMS) is an organic compound that has been widely studied for its unique chemical and biological properties. It is a cyclic sulfur compound that contains two methyl groups and a sulfolene functional group. DMS has been found to have a variety of applications in chemical synthesis, as well as in scientific research.
Mechanism Of Action
The mechanism of action of 2,4-Dimethylsulfolene is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2,4-Dimethylsulfolene has been found to inhibit the activity of certain enzymes, as well as to activate certain transcription factors. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
2,4-Dimethylsulfolene has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. 2,4-Dimethylsulfolene has also been found to have anti-cancer effects, both by inducing apoptosis in cancer cells and by inhibiting the growth and proliferation of cancer cells. Additionally, 2,4-Dimethylsulfolene has been found to have anti-viral effects, particularly against herpes simplex virus.
Advantages And Limitations For Lab Experiments
2,4-Dimethylsulfolene has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, it has been found to have low toxicity and is generally considered to be safe for use in laboratory settings. However, there are also some limitations to the use of 2,4-Dimethylsulfolene in lab experiments. It can be difficult to control the concentration of 2,4-Dimethylsulfolene in solution, and it may interact with other compounds in unpredictable ways.
Future Directions
There are several potential future directions for research on 2,4-Dimethylsulfolene. One area of interest is the development of new synthetic methods for 2,4-Dimethylsulfolene that are more efficient and environmentally friendly. Additionally, researchers may continue to investigate the biological and pharmacological effects of 2,4-Dimethylsulfolene, particularly in the context of cancer and viral infections. Finally, there may be opportunities to explore the use of 2,4-Dimethylsulfolene as a reagent in other areas of chemical synthesis.
Synthesis Methods
2,4-Dimethylsulfolene can be synthesized through a variety of methods, including the reaction of dimethyl sulfide with sulfur trioxide, or the oxidation of dimethyl sulfoxide. The most commonly used method for synthesizing 2,4-Dimethylsulfolene involves the reaction of dimethyl sulfide with sulfur dioxide in the presence of a catalyst.
Scientific Research Applications
2,4-Dimethylsulfolene has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biological and pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. 2,4-Dimethylsulfolene has also been used as a reagent in chemical synthesis, particularly in the synthesis of heterocyclic compounds.
properties
IUPAC Name |
2,4-dimethyl-2,5-dihydrothiophene 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-5-3-6(2)9(7,8)4-5/h3,6H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVBJZATNQKABB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CS1(=O)=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401234052 | |
Record name | Thiophene, 2,5-dihydro-2,4-dimethyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401234052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylsulfolene | |
CAS RN |
10033-92-8 | |
Record name | Thiophene, 2,5-dihydro-2,4-dimethyl-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10033-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, 2,5-dihydro-2,4-dimethyl-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010033928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethylsulfolene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiophene, 2,5-dihydro-2,4-dimethyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401234052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dihydro-2,4-dimethyl-thiophene-1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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